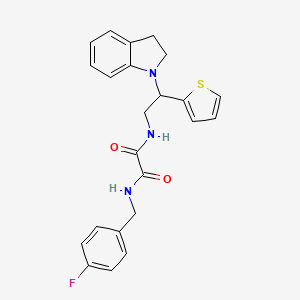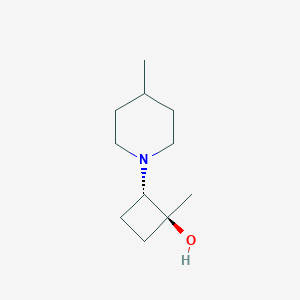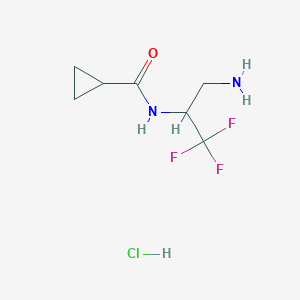
N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various hematologic malignancies. It belongs to the class of drugs called kinase inhibitors, which target the enzymes that drive the growth and survival of cancer cells.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant aspect of the research focuses on the synthesis and characterization of quinazoline derivatives, including methods to produce these compounds efficiently. For instance, a practical approach to synthesize 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives using dithiocarbamate–anthranilic acid reactions highlights a straightforward protocol emphasizing simplicity, good yields, and the ease of product isolation (Azizi & Edrisi, 2017). Similarly, studies on the synthesis of new thioxoquinazolinone derivatives explore their anticonvulsant and antimicrobial activities, contributing to the understanding of their potential therapeutic applications (Rajasekaran et al., 2013).
Biological Activities and Applications
Research extends into investigating the biological activities of quinazoline derivatives, including their antimicrobial, anticancer, and enzyme inhibition properties. For example, compounds derived from dodecanoyl isothiocyanate and exhibiting various heterocyclic structures have been evaluated for their antioxidant and antitumor activities, showing significant potential (Ismail & Elsayed, 2018). Moreover, the synthesis and anticancer activity evaluation of quinazoline derivatives against cancer cell lines highlight the potential of these compounds as anticancer agents, with some derivatives showing more potency than standard treatments (Abuelizz et al., 2017).
Chemical Properties and Mechanisms
The exploration of the chemical properties and mechanisms of action of quinazoline derivatives forms a crucial part of the research. For instance, studies on tyrosine kinase inhibitors involve the development of 6-substituted 4-anilinoquinazolines as soluble, irreversible inhibitors of the epidermal growth factor receptor, showcasing their therapeutic relevance in targeting cancer pathways (Smaill et al., 2001).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide involves the reaction of 2-thioxo-1,2-dihydroquinazolin-4-amine with 3-isopropoxypropylamine followed by the addition of hexanoyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product.", "Starting Materials": [ "2-thioxo-1,2-dihydroquinazolin-4-amine", "3-isopropoxypropylamine", "hexanoyl chloride", "N,N-dimethylformamide dimethyl acetal", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-thioxo-1,2-dihydroquinazolin-4-amine with 3-isopropoxypropylamine in the presence of a suitable solvent and a catalyst to yield the intermediate product.", "Step 2: Add hexanoyl chloride to the intermediate product and stir the mixture at a suitable temperature to allow the reaction to proceed.", "Step 3: Quench the reaction by adding a suitable quenching agent and isolate the resulting intermediate product.", "Step 4: React the intermediate product with N,N-dimethylformamide dimethyl acetal and hydrochloric acid in the presence of a suitable solvent to yield the final product.", "Step 5: Purify the final product by using suitable purification techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
689266-18-0 |
Molekularformel |
C20H30N4O2S |
Molekulargewicht |
390.55 |
IUPAC-Name |
N-(3-propan-2-yloxypropyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C20H30N4O2S/c1-15(2)26-14-8-13-21-18(25)11-4-3-7-12-22-19-16-9-5-6-10-17(16)23-20(27)24-19/h5-6,9-10,15H,3-4,7-8,11-14H2,1-2H3,(H,21,25)(H2,22,23,24,27) |
InChI-Schlüssel |
QITBGRLWVKFDBM-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665987.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2665988.png)
![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2665990.png)
![ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2665992.png)

![N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2665994.png)

![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)



![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)

